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molecular formula C4H2BrClO2S2 B063734 3-Bromothiophene-2-sulfonyl chloride CAS No. 170727-02-3

3-Bromothiophene-2-sulfonyl chloride

Cat. No. B063734
M. Wt: 261.5 g/mol
InChI Key: OPLMNCCLQDVCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05594021

Procedure details

Chlorosulfonic acid (20 ml, 300 mmol) was added to a solution of 3-bromothiophene (8.15 g, 50 mmol) in methylene chloride (50 ml) at -78° C. over a 20 min. period. After the completion of addition, the cold bath was removed and stirring continued at ambient temperature for 1 hr. The reaction mixture was carefully added, dropwise, to crushed ice (100 g). The mixture was extracted with methylene chloride (2×100 ml). The combined organic layers was dried over MgSO4 and evaporated. The crude product was purified by flash chromatography on silica gel using hexane as the eluent resulting in 3-bromothiophene-2-sulfonyl chloride (4 g, 30% yield) and 4-bromothiophene-2-sulfonyl chloride (200 mg, ≤1%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:11]=[CH:10][S:9][CH:8]=1>C(Cl)Cl>[Br:6][C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
8.15 g
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
ADDITION
Type
ADDITION
Details
The reaction mixture was carefully added
CUSTOM
Type
CUSTOM
Details
dropwise, to crushed ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(SC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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